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molecular formula C24H26N2O4 B2549647 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate CAS No. 1228675-22-6

1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

Cat. No. B2549647
M. Wt: 406.482
InChI Key: OKVFGGPQTSCVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

In a round bottom flask charged with stirring bar, 1-tert-butyl 4-(9H-fluoren-9-ylmethyl) 2-hydroxypiperazine-1,4-dicarboxylate (4.34 g, 10.2 mmol) was dissolved in THF (100 mL) and was cooled down to 0° C. under N2. Then TFAA (1.589 mL, 11.25 mmol) was added. After stirring at 0° C. for 20 minutes, reaction was quenched by adding saturated aq. NaHCO3 and warmed up to room temperature. Then reaction was diluted by adding 200 mL of DCM and 100 mL of water. Layers were separated and aqueous layer was extracted with 100 mL of DCM. Organic phases were combined and dried over anhydrous Na2SO4. Removing solvent gave crude product that was purified by ISCO (120 gram silica gel column, 0-50% EtOAc/Hexane gradient). Concentration gave the title compound. 1H NMR (ppm) (500 MHz, CDCl3): δ 7.81 (2H, d, J=7.59 Hz), 7.61 (2H, dd, J=13.92, 7.51 Hz), 7.44 (2H, t, J=7.49 Hz), 7.35 (2H, t, J=7.47 Hz), 6.27-6.14 (2H, m), 4.52 (2H, dd, J=19.02, 6.70 Hz), 4.31 (1H, t, J=6.89 Hz), 3.81-3.68 (4H, m), 1.54 (9H, s); LC/MS (M+23)+=429.13;
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.589 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:7][N:6]([C:8]([O:10][CH2:11][CH:12]2[C:24]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)=[O:9])[CH2:5][CH2:4][N:3]1[C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26].C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.C(Cl)Cl.O>C1COCC1>[N:3]1([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH:2]=[CH:7][N:6]([C:8]([O:10][CH2:11][CH:12]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[C:19]3[C:24]2=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:9])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
4.34 g
Type
reactant
Smiles
OC1N(CCN(C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.589 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a round bottom flask charged
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding saturated aq. NaHCO3
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
CUSTOM
Type
CUSTOM
Details
Then reaction
ADDITION
Type
ADDITION
Details
was diluted
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with 100 mL of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Removing solvent gave crude product that
CUSTOM
Type
CUSTOM
Details
was purified by ISCO (120 gram silica gel column, 0-50% EtOAc/Hexane gradient)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
N1(CCN(C=C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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